![molecular formula C23H24N4O4S B2888531 3,4,5-trimethoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 893288-93-2](/img/structure/B2888531.png)

3,4,5-trimethoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

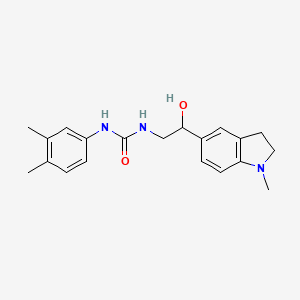

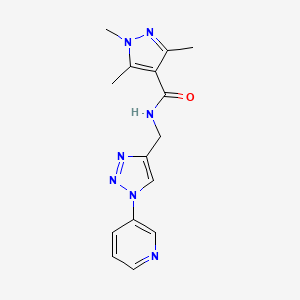

The compound “3,4,5-trimethoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a heterocyclic compound. It contains six-membered rings (C12-C17 and C1-C6) that are bridged by a five-membered 1,2,4-triazole ring and CH2 chain system .

Synthesis Analysis

The synthesis of this compound could involve several steps. The key compound 4-(3,4,5-trimethoxybenzyl-oxy)benzohydrazide could be converted into thiosemicarbazide derivatives, which could then be cyclized with NaOH to provide 1,2,4-triazole derivatives . An alternative treatment of the acid hydrazide with carbon disulfide in the presence of KOH could lead to the corresponding 1,3,4-oxadiazole and various alkylated derivatives .Molecular Structure Analysis

The molecular structure of this compound involves a 1,2,4-triazole ring bridging two six-membered rings. The 3D structure of this compound can be viewed using specific software .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound could include the conversion of 4-(3,4,5-trimethoxybenzyl-oxy)benzohydrazide into thiosemicarbazide derivatives, followed by cyclization with NaOH to provide 1,2,4-triazole derivatives . Another possible reaction could involve the treatment of the acid hydrazide with carbon disulfide in the presence of KOH .Scientific Research Applications

Novel Inhibitors of Stearoyl-CoA Desaturase-1

The study by Uto et al. (2009) discusses the identification of potent and orally efficacious stearoyl-CoA desaturase-1 (SCD-1) inhibitors. One such compound demonstrated a dose-dependent decrease in plasma desaturation index in mice, indicating its potential for therapeutic applications in metabolic disorders (Uto et al., 2009).

Antimicrobial Activity of Aza‐uracil Derivatives

El‐Barbary, Hafiz, and Abdel-wahed (2011) synthesized a series of aza‐uracil derivatives showing antimicrobial properties. This research illustrates the potential of these compounds in combating microbial infections, highlighting their significance in the field of medicinal chemistry (El‐Barbary et al., 2011).

Anticancer Evaluation of Benzamides

Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides evaluated for anticancer activity against several cancer cell lines. Some derivatives exhibited higher anticancer activities than the reference drug, suggesting their potential for cancer therapy (Ravinaik et al., 2021).

Antiallergy Agents

Hargrave, Hess, and Oliver (1983) reported on N-(4-substituted-thiazolyl)oxamic acid derivatives as potent and orally active antiallergy agents. Their study demonstrates the efficacy of these compounds in reducing allergic reactions, marking a significant advance in allergy treatment (Hargrave et al., 1983).

Antimicrobial and Photophysical Properties

Padalkar et al. (2014) synthesized novel heterocycles with excellent broad-spectrum antimicrobial activity. Their study not only showcases the antimicrobial potential of these compounds but also explores their photophysical properties, contributing to the development of new materials with desirable characteristics (Padalkar et al., 2014).

Oxidative Stress Prevention

Aktay, Tozkoparan, and Ertan (2005) investigated thiazolo-triazole compounds for their ability to prevent ethanol-induced oxidative stress in mice. This research highlights the potential of these compounds in protecting against oxidative damage, an essential aspect of various diseases' pathophysiology (Aktay et al., 2005).

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that the compound has been screened for its in vitro anticancer activity against mcf-7 and a549 cell lines . This suggests that the compound may interact with targets that play a role in cancer cell proliferation and survival.

Biochemical Pathways

The compound’s anticancer activity suggests it may influence pathways related to cell growth and proliferation

Result of Action

The compound has shown prominent activity against both MCF-7 and A549 cancer cell lines . This suggests that the compound may have a cytotoxic effect on these cells, leading to reduced cell viability and potentially cell death.

properties

IUPAC Name |

3,4,5-trimethoxy-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4S/c1-14-5-7-15(8-6-14)21-25-23-27(26-21)17(13-32-23)9-10-24-22(28)16-11-18(29-2)20(31-4)19(12-16)30-3/h5-8,11-13H,9-10H2,1-4H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFWVVZOQNAQSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2888460.png)

![Tert-butyl 2-{[(5-fluoropyridin-2-YL)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2888462.png)

![2-(2-Chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2888463.png)

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2888465.png)

![7-[4-(4-acetylphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888468.png)